2-(Ethoxymethyl)morpholine
Description
Properties
IUPAC Name |
2-(ethoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-9-6-7-5-8-3-4-10-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZQVRHBUMPHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311564 | |
| Record name | 2-(Ethoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156121-16-3 | |
| Record name | 2-(Ethoxymethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156121-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)morpholine typically involves the reaction of morpholine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-(Ethoxymethyl)morpholine can be optimized by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the compound while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into simpler amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxymethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Ethoxymethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a reagent in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)morpholine in biological systems involves its interaction with various molecular targets. It can act as a ligand for certain enzymes or receptors, altering their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Ethoxymethyl)morpholine
- Molecular Formula: C₇H₁₅NO₂
- Molecular Weight : 145.20 g/mol
- CAS Registry Number : 156121-16-3
- Structure : Comprises a six-membered morpholine ring (with one oxygen and one nitrogen atom) substituted with an ethoxymethyl (-CH₂-O-CH₂CH₃) group at the 2-position.
Physicochemical Properties :
- Reactivity : The ethoxymethyl group may participate in nucleophilic substitutions or act as a protecting group in synthetic chemistry.
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of 2-(Ethoxymethyl)morpholine and Analogues
Structural and Functional Differences
Substituent Effects :
- Electron-Withdrawing Groups (e.g., methylsulphonyl in ): Increase polarity and hydrogen-bonding capacity, improving target binding in drug design.
- Halogenation (e.g., fluorine in ): Enhances bioavailability and resistance to oxidative metabolism.
- Ether vs. Ester Linkages : Ethoxymethyl (in 2-(Ethoxymethyl)morpholine) offers simpler reactivity compared to esters (e.g., in ), which may require hydrolysis for activation.
Synthetic Utility :
- 2-(Ethoxymethyl)morpholine’s ethoxymethyl group is less sterically hindered than bulky aryl substituents (e.g., in ), making it preferable for straightforward alkylation reactions.
- N-(2-Chloroethyl)morpholine-4-carboxamide is specialized for platinum complex synthesis, leveraging its chloroethyl group for cross-linking.
Biological Activity :
Biological Activity
2-(Ethoxymethyl)morpholine is a morpholine derivative that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-(Ethoxymethyl)morpholine is characterized by the presence of an ethoxymethyl group attached to a morpholine ring. Its chemical formula is and it has a molecular weight of approximately 145.20 g/mol. The compound's structure facilitates its interaction with biological molecules, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that 2-(Ethoxymethyl)morpholine exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity
Further investigations into the cytotoxic effects of 2-(Ethoxymethyl)morpholine have revealed its potential against cancer cell lines. A study reported IC50 values indicating the concentration required to inhibit cell viability by 50% for several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
| MCF-7 | 20 |
These results suggest that the compound may interfere with cellular proliferation mechanisms, making it a candidate for further development in oncology.
The mechanism by which 2-(Ethoxymethyl)morpholine exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, possibly altering membrane permeability and influencing cell signaling pathways.
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various morpholine derivatives, including 2-(Ethoxymethyl)morpholine. The study demonstrated significant antibacterial activity against Gram-positive bacteria, with particular emphasis on its synergistic effects when combined with traditional antibiotics .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The results indicated that treatment with 2-(Ethoxymethyl)morpholine led to apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation . This finding highlights its potential as a therapeutic agent in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
